methyl (1S,2S)-2-aminocyclohexane-1-carboxylate

Description

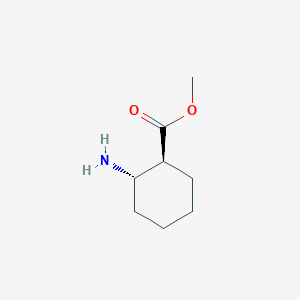

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring an amino group at the 2-position and a methyl ester at the 1-position. Its stereochemistry (1S,2S) confers distinct conformational and reactivity properties, making it valuable in asymmetric synthesis and pharmaceutical applications. For example, Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS 180979-18-4) has a molecular weight of 207.70 g/mol and is handled as a moisture-sensitive hydrochloride salt . The methyl ester variant likely shares similar stereochemical stability and reactivity trends, though differences in solubility and volatility may arise due to the ester group’s alkyl chain length.

Properties

IUPAC Name |

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449987 | |

| Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217799-18-3 | |

| Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Amination

A common starting material is ethyl 2-oxocyclohexane carboxylate, which undergoes reaction with a chiral amine such as (S)-(-)-1-phenylethylamine. This step forms an imine intermediate that is subsequently reduced to yield a cis-aminocyclohexane derivative with defined stereochemistry.

- Reaction conditions typically involve toluene or heptane as solvents.

- Catalysts such as ytterbium trifluoromethanesulfonate (Yb(OTf)3) can be employed to enhance selectivity.

- Reducing agents include sodium borohydride or sodium acetoxyborohydride, often in the presence of acids like isobutyric acid or co-solvents such as acetonitrile.

Epimerization to Trans Isomer

The initially formed cis-aminocyclohexane ester is epimerized at the chiral center adjacent to the ester group to afford the trans isomer, which corresponds to the (1S,2S) configuration.

- Bases such as sodium tert-butoxide or lithium hexamethyldisilazide are used for epimerization.

- This step is crucial to obtain the desired stereochemistry with high diastereomeric purity.

Reduction of Ester to Alcohol Intermediate

Following epimerization, the ester functionality can be selectively reduced to the corresponding alcohol using hydride reagents.

- Potassium borohydride in the presence of lithium chloride is preferred for cost-effectiveness and good yield.

- Lithium borohydride is an alternative but more expensive reagent.

- The reaction is often carried out in tetrahydrofuran (THF) under reflux conditions.

Summary of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amination of ethyl 2-oxocyclohexane carboxylate | (S)-(-)-1-phenylethylamine, toluene/heptane, Yb(OTf)3 catalyst | Formation of cis-aminocyclohexane ester intermediate |

| Reduction of imine intermediate | Sodium borohydride or sodium acetoxyborohydride, isobutyric acid or acetonitrile | Stereoselective reduction to cis-aminocyclohexane ester |

| Epimerization to trans isomer | Sodium tert-butoxide or lithium hexamethyldisilazide | Conversion to (1S,2S) trans-aminocyclohexane ester |

| Reduction of ester to alcohol | Potassium borohydride + lithium chloride, THF, reflux | Formation of (1S,2S)-2-[(S)-1-phenylethyl amino]cyclohexyl)methanol intermediate |

| Esterification to methyl ester | Methanol, acid catalyst (H2SO4 or HCl), reflux | Formation of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate |

Additional Notes on Purification and Characterization

- Chromatographic purification is commonly employed after key steps to isolate pure stereoisomers.

- Crystallization of intermediates enhances stereochemical purity.

- Analytical techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography confirm stereochemistry and purity.

This comprehensive synthesis approach to this compound integrates stereoselective amination, epimerization, and reduction steps, supported by catalytic and reagent optimizations. The methods are well-documented in patent literature and chemical databases, reflecting a mature and cost-effective process for producing this valuable chiral building block.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Common Synthesis Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid-catalyzed esterification | (1S,2S)-2-aminocyclohexane-1-carboxylic acid, methanol | Reflux | High |

| Asymmetric reductive amination | Aldehydes, amines | Controlled conditions | Moderate |

Organic Synthesis

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chirality allows for the production of chiral compounds essential in pharmaceuticals.

Biological Studies

Research indicates that this compound exhibits potential biological activities. It interacts with specific molecular targets such as enzymes and receptors, influencing various biochemical pathways. Notably, its role in modulating neurotransmitter systems has been investigated for implications in treating neurological disorders.

Case Study: Neuropharmacological Effects

- Objective : To explore the compound's impact on neurotransmitter release.

- Findings : this compound was shown to enhance serotonin receptor activity, suggesting potential applications in anxiety and depression therapies.

Medicinal Chemistry

The compound is being studied for its therapeutic properties. Its unique structural features contribute to its biological activity, making it a candidate for drug development.

Case Study: Drug Development

- Compound : this compound

- Application : Investigated as a precursor for synthesizing novel antidepressants.

- Outcome : Preliminary results show promising efficacy in preclinical models.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemical products. Its chiral nature makes it valuable for creating chiral stationary phases used in chromatography to separate enantiomers effectively.

Industrial Use Cases

| Application | Description |

|---|---|

| Chiral Chromatography | Used as a stationary phase for enantiomer separation |

| Chemical Manufacturing | Serves as an intermediate in synthesizing pharmaceuticals |

Mechanism of Action

The mechanism of action of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Methyl vs. Ethyl Esters

Key Differences :

- The ethyl ester’s hydrochloride salt enhances stability but necessitates strict moisture control .

- The methyl ester’s smaller alkyl group may improve volatility, favoring use in gas-phase reactions.

Substituent Modifications

Aromatic and Functionalized Derivatives

Methyl (1S,6S)-6-(4-chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate () introduces aromatic substituents (chlorophenyl, methylphenyl) and a ketone group. These modifications:

- Introduce conjugation via the cyclohexenone ring, altering UV/Vis absorption and reactivity .

Amino-Alkyl Derivatives

Methyl (1S,2S)-2-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethyl-cyclohex-3-en-1-carboxylate () adds a dimethylamino-oxoethyl side chain. This:

- Enhances basicity due to the tertiary amine, influencing pH-dependent solubility.

- Reduces stereochemical rigidity via the double bond (cyclohex-3-en), affecting conformational stability .

Ring Structure Variations

Cyclopropane and Cyclobutane Analogs

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () and cyclopropane derivatives () exhibit:

Hydroxyl-Substituted Cyclohexanes

(1S,2S)-2-Aminocyclohexanol Hydrochloride () replaces the ester with a hydroxyl group:

Biological Activity

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate, also known as (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride, is a chiral compound with significant biological relevance. Its unique stereochemistry and functional groups (amine and ester) position it as a potential candidate for various therapeutic applications. This article aims to explore the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclohexane ring with an amino group and a carboxylate group. The specific stereochemistry (1S,2S) is crucial for its interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 157.21 g/mol |

| Functional Groups | Amine, Ester |

| Stereochemistry | Chiral (1S,2S) |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The chiral nature of the compound allows it to fit into active sites, modulating biological pathways through:

- Enzyme Inhibition/Activation : The compound may inhibit or activate various enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Interaction : It can interact with specific receptors, influencing signaling pathways that regulate cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Neuroprotective Effects : Its structural similarity to amino acids known for neuroprotective effects indicates possible applications in neurodegenerative diseases.

- Cell Viability Influence : Studies suggest that this compound may affect cell viability and influence specific signaling pathways critical for cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Testing : In vitro studies showed that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound led to improved outcomes in models of neurodegeneration, likely due to its ability to modulate neurotransmitter levels.

- Enzymatic Interactions : Research demonstrated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.

Potential Applications

Given its biological activity and mechanisms of action, this compound has several potential applications:

- Drug Development : As a lead molecule in drug discovery for antimicrobial or neuroprotective agents.

- Biochemical Research : Useful in studying enzyme kinetics and receptor-ligand interactions due to its chiral nature.

- Synthetic Chemistry : It serves as a building block for more complex molecules in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for achieving high enantiomeric purity of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary-based strategies. For example, the Diels-Alder reaction using ethyl(E)-3-nitroacrylate and furan has been employed for similar β-amino acid derivatives, where stereochemical control is maintained through optimized reaction conditions (e.g., temperature, solvent, and catalyst selection). Chiral HPLC or enzymatic resolution can further purify the product . Confirmation of enantiomeric excess (ee) via polarimetry or chiral stationary-phase HPLC is critical.

Q. How can the stereochemical configuration of this compound be validated experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) techniques, including H-H coupling constants and nuclear Overhauser effect (NOE) spectroscopy, can resolve stereochemistry. X-ray crystallography provides definitive structural confirmation by analyzing crystal packing and bond angles. For instance, cyclohexane-derived β-amino acids have been characterized using single-crystal X-ray diffraction to confirm the (1S,2S) configuration .

Q. What are the solubility and stability considerations for handling this compound in aqueous environments?

- Methodological Answer : The compound is water-soluble but incompatible with oxidizing agents. Storage under inert atmospheres (e.g., nitrogen) at low temperatures (4°C) is advised. Stability tests under varying pH and temperature conditions should precede kinetic or mechanistic studies. Pre-experiment compatibility checks with reaction matrices (e.g., buffers, catalysts) are essential to avoid decomposition .

Advanced Research Questions

Q. How can computational methods address contradictions in stereochemical outcomes during cycloaddition reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict transition-state geometries and regioselectivity, resolving discrepancies in stereochemical yields. For example, molecular docking and dynamics simulations can model interactions between the compound and catalysts (e.g., organocatalysts) to optimize enantioselectivity. Comparative analysis of computed vs. experimental H NMR shifts further validates mechanistic pathways .

Q. What strategies are employed to investigate the role of this compound in β-amino acid biosynthesis pathways?

- Methodological Answer : Isotopic labeling (e.g., C or N) tracks metabolic incorporation into β-amino acids. Enzyme inhibition assays using purified enzymes (e.g., aminotransferases) assess kinetic parameters (, ). Structural analogs of the compound can be synthesized to study substrate specificity via X-ray crystallography of enzyme-ligand complexes .

Q. How do reaction conditions influence the diastereoselectivity of Diels-Alder adducts derived from this compound?

- Methodological Answer : Solvent polarity, temperature, and Lewis acid catalysts (e.g., TiCl) modulate diastereoselectivity. For example, polar aprotic solvents like DMF favor endo transition states, while nonpolar solvents may shift selectivity. High-throughput screening of conditions with automated reactors optimizes yield and selectivity. Post-reaction analysis via LC-MS or GC-MS identifies minor diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.